4-(Phenylmethoxy)azobenzol

Übersicht

Beschreibung

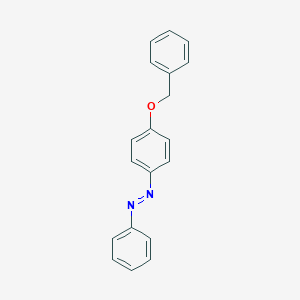

4-(Phenylmethoxy)azobenzene: is an organic compound belonging to the class of azobenzenes, which are characterized by the presence of an azo group (-N=N-) linking two phenyl rings. This compound is known for its photoswitchable properties, making it a valuable molecule in various scientific and industrial applications .

Wissenschaftliche Forschungsanwendungen

4-(Phenylmethoxy)azobenzene has a wide range of applications in scientific research, including:

Wirkmechanismus

Target of Action

4-(Phenylmethoxy)azobenzene is a complex organic compound with the molecular formula C19H16N2O Azobenzenes, in general, are known for their photo-switchable properties and have been extensively studied for applications ranging from photonics and robotics to photobiology .

Mode of Action

The mode of action of 4-(Phenylmethoxy)azobenzene is primarily based on its photochemical properties. Azobenzenes are known for their unique light-induced isomerization between the linear, thermodynamically stable trans isomer and the bent, metastable cis isomer . This photoisomerization-induced geometrical change affects the electron distribution of azobenzenes, and therefore their affinity to certain chemical species .

Biochemical Pathways

The photo-mechanical effect of azobenzenes can result in a significant macroscopic mechanical deformation and reversible mechanical actuation of the host material . This suggests that the compound could potentially influence various biochemical pathways depending on the specific context of its application.

Result of Action

The result of the action of 4-(Phenylmethoxy)azobenzene is primarily based on its photochemical properties. The light-induced isomerization can result in significant changes in the physical and chemical properties of the compound, which can be leveraged in various applications .

Biochemische Analyse

Biochemical Properties

This property makes them potential candidates for use in molecular switches

Cellular Effects

The cellular effects of 4-(Phenylmethoxy)azobenzene are not well-documented. Azobenzenes have been shown to have significant effects on cells. For instance, certain azobenzenes have been used to modulate working memory via mGluR2 photo-activation in mice . Whether 4-(Phenylmethoxy)azobenzene has similar effects on cellular processes is yet to be determined.

Molecular Mechanism

Azobenzenes are known to undergo cis-trans isomerization upon photo-excitation . This process can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules

Temporal Effects in Laboratory Settings

Azobenzenes have been shown to exhibit fast photoisomerization, which can serve as triggers to initiate out-of-equilibrium processes

Metabolic Pathways

Azo compounds, including azobenzenes, are known to be metabolized by azoreductases . These enzymes play a crucial role in the biotransformation and detoxification of azo dyes and azoic drugs .

Transport and Distribution

Azobenzenes have been shown to be transported and distributed within cells via various mechanisms

Subcellular Localization

Azobenzenes have been used to regulate the subcellular localization of certain drugs . Whether 4-(Phenylmethoxy)azobenzene has similar effects on its activity or function is yet to be determined.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylmethoxy)azobenzene typically involves the azo coupling reaction. This process includes the coupling of diazonium salts with activated aromatic compounds. The classical methods for the synthesis of azo compounds include the Mills reaction, which involves the reaction between aromatic nitroso derivatives and anilines, and the Wallach reaction, which transforms azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media .

Industrial Production Methods: Industrial production of azobenzenes, including 4-(Phenylmethoxy)azobenzene, often employs large-scale azo coupling reactions. These reactions are optimized for high yield and purity, utilizing controlled reaction conditions such as temperature, pH, and the presence of catalysts to facilitate the coupling process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Phenylmethoxy)azobenzene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of oxides.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed:

Oxidation: Formation of phenylmethoxy derivatives.

Reduction: Formation of aniline derivatives.

Substitution: Formation of various substituted azobenzenes.

Vergleich Mit ähnlichen Verbindungen

Azobenzene: The parent compound, known for its photoswitchable properties and widespread use in various applications.

4,4’-Dihydroxyazobenzene: A derivative with hydroxyl groups that enhance its solubility and reactivity.

4,4’-Diaminoazobenzene: A derivative with amino groups that increase its potential for forming hydrogen bonds and interacting with biological molecules.

Uniqueness of 4-(Phenylmethoxy)azobenzene: 4-(Phenylmethoxy)azobenzene is unique due to the presence of the phenylmethoxy group, which enhances its photoswitchable properties and stability. This makes it particularly valuable in applications requiring precise control over molecular behavior in response to light .

Biologische Aktivität

Overview

4-(Phenylmethoxy)azobenzene is an organic compound classified under azobenzenes, characterized by the azo group (-N=N-) linking two phenyl rings. Its molecular formula is C19H16N2O, and it exhibits unique photoswitchable properties that make it valuable in various scientific and industrial applications, particularly in photopharmacology and molecular switching.

The biological activity of 4-(Phenylmethoxy)azobenzene is primarily driven by its photochemical properties , specifically its ability to undergo reversible isomerization between the trans and cis forms upon exposure to light. This isomerization can lead to significant changes in the compound's physical and chemical properties, which can be exploited in biological contexts.

Key Mechanisms:

- Photoisomerization : The light-induced transformation between the trans (stable) and cis (metastable) forms allows for controlled modulation of biological processes.

- Cell Signaling Modulation : Certain azobenzenes, including 4-(Phenylmethoxy)azobenzene, have been shown to influence cellular pathways, such as modulating glutamate receptors in neuronal signaling.

Biological Applications

4-(Phenylmethoxy)azobenzene has been investigated for various potential applications in biology and medicine:

- Photopharmacology : The compound is being studied for its ability to control drug activity using light, providing a means to activate or deactivate drugs precisely at targeted sites.

- Cellular Effects : Preliminary studies suggest that azobenzenes can affect cellular functions, such as influencing cell growth and differentiation through photochemical activation mechanisms.

- Molecular Switches : The compound's ability to act as a molecular switch makes it a candidate for applications in drug delivery systems and biosensors.

Case Studies

-

Modulation of Neuronal Activity :

- A study demonstrated that azobenzenes could be used to photo-activate mGluR2 receptors in mice, which are critical for synaptic plasticity and memory formation. This indicates the potential of 4-(Phenylmethoxy)azobenzene in neuroscience research.

-

Photodynamic Therapy :

- Research has explored the use of azobenzenes in photodynamic therapy (PDT), where light-sensitive compounds are activated by specific wavelengths of light to produce reactive oxygen species that can kill cancer cells. 4-(Phenylmethoxy)azobenzene's photoswitchable nature may enhance the efficacy of PDT.

Transport and Distribution

4-(Phenylmethoxy)azobenzene can be transported within cells via various mechanisms, potentially influencing its bioavailability and effectiveness in therapeutic applications.

Metabolic Pathways

Azo compounds like 4-(Phenylmethoxy)azobenzene are metabolized by enzymes such as azoreductases, which can impact their biological activity and toxicity profiles.

Comparative Analysis

| Compound | Photoswitchable | Biological Activity | Applications |

|---|---|---|---|

| 4-(Phenylmethoxy)azobenzene | Yes | Modulates cell signaling | Photopharmacology, molecular switches |

| Azobenzene | Yes | Limited | Dyes, sensors |

| 4,4’-Dihydroxyazobenzene | Yes | Enhanced solubility | Drug delivery systems |

Eigenschaften

IUPAC Name |

phenyl-(4-phenylmethoxyphenyl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c1-3-7-16(8-4-1)15-22-19-13-11-18(12-14-19)21-20-17-9-5-2-6-10-17/h1-14H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKQJMOEGSAXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801260350 | |

| Record name | 1-Phenyl-2-[4-(phenylmethoxy)phenyl]diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75365-76-3 | |

| Record name | 1-Phenyl-2-[4-(phenylmethoxy)phenyl]diazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75365-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Phenylmethoxy)azobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075365763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-[4-(phenylmethoxy)phenyl]diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenylmethoxy)azobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.